molecular formula C22H24N2O6 B11491102 methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B11491102
M. Wt: 412.4 g/mol
InChI Key: CDCCJRKBWKZQKR-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound that belongs to the class of pyrazinoquinolines This compound is characterized by its unique structure, which includes a pyrazinoquinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazinoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazinoquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable dimethoxyphenyl precursor reacts with the pyrazinoquinoline core.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Research: The compound is used in studies to understand its biological activity and interactions with various biomolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.

Comparison with Similar Compounds

Methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can be compared with other similar compounds, such as:

    Pyrazinoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group but with different core structures.

    Quinoline Derivatives: Compounds with quinoline cores and various substituents.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-28-12-7-8-13(16(11-12)29-2)17-18-14(5-4-6-15(18)25)24-10-9-23-21(26)20(24)19(17)22(27)30-3/h7-8,11,17H,4-6,9-10H2,1-3H3,(H,23,26)

InChI Key

CDCCJRKBWKZQKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC)OC

Origin of Product

United States

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